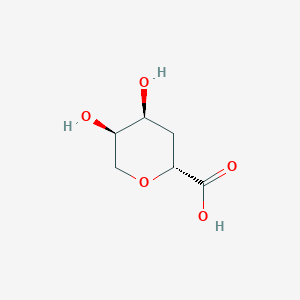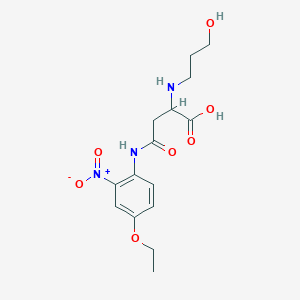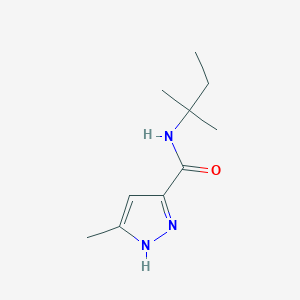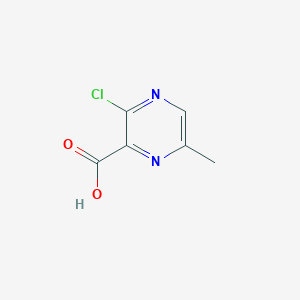![molecular formula C23H31ClN2O5S B2638457 Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216647-74-3](/img/structure/B2638457.png)
Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The thieno[2,3-c]pyridine core would likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the ethyl ester could undergo hydrolysis, and the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a hydrochloride salt could make the compound soluble in water, while the ethyl ester and benzamide groups could contribute to its lipophilicity .Scientific Research Applications
Synthesis Techniques and Intermediates
- The molecule serves as a precursor or intermediate in the synthesis of various complex organic compounds. For instance, it has been involved in the expedient phosphine-catalyzed [4 + 2] annulation processes to create highly functionalized tetrahydropyridines. These compounds are obtained through regioselective annulation processes, showcasing the molecule's utility in constructing nitrogen-containing heterocycles with potential biological activities (Zhu et al., 2003).
Chemical Transformations
- Research on chemical transformations involving this molecule has led to the development of various heterocyclic compounds. For example, it has been used to synthesize pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, demonstrating its versatility in generating diverse molecular scaffolds with potential pharmacological properties (Ahmed, 2003).
Antimicrobial Activity
- Certain derivatives synthesized from this compound have shown antimycobacterial activities, highlighting its role in the development of new therapeutic agents. The structural modifications based on the tetrahydrothieno[2,3-c]pyridine scaffold have led to compounds with significant in vitro activity against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Nallangi et al., 2014).
Antioxidant Activity
- Additionally, some novel heterocycles utilizing thiophene-incorporated thioureido substituents synthesized from related compounds have displayed potent antioxidant activities. This indicates the potential of such molecules in combating oxidative stress-related diseases (Abdel-Motaal et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S.ClH/c1-8-30-21(27)16-14-12-22(2,3)25-23(4,5)18(14)31-20(16)24-19(26)13-10-9-11-15(28-6)17(13)29-7;/h9-11,25H,8,12H2,1-7H3,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URONJFVDXZZGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2638380.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2638384.png)
![tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate](/img/structure/B2638385.png)



![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)




